Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)

トリス(ヒドロキシメチル)アミノメタン(Tris)は、分子式C4H11NO3で表される有機化合物です。緩衝液として広く利用され、特にpH7.5~9.0の中性から弱アルカリ性領域で優れた緩衝能を示します。生化学や分子生物学の実験において、タンパク質や核酸の安定化に適しています。高い水溶性と化学的安定性を持ち、金属イオンとのキレート作用も有します。また、温度や濃度によるpH変化が比較的小さいため、再現性の高い実験条件を提供できます。酵素反応や電気泳動などの分野で標準的に使用される信頼性の高い試薬です。
Tris(hydroxymethyl)aminoethane structure
77-86-1 structure
Product Name:Tris(hydroxymethyl)aminoethane
CAS番号:77-86-1
MF:C4H11NO3
メガワット:121.135041475296
MDL:MFCD00004679
CID:34092
PubChem ID:6503
Update Time:2026-04-02

Tris(hydroxymethyl)aminoethane 化学的及び物理的性質

名前と識別子

    • Tris(hydroxymethyl)aminoethane
    • 2-Amino-2-hydroxymethyl-1,3-propanediol
    • TRIS
    • Tromethamine
    • Tromethane
    • tris(hydroxyme.)aminomethane
    • Trometamol
    • tri(hydroxymethyl)methylamine
    • Trihydroxymethyl Aminomethane
    • Tris(hydroxymethyl)aminomethane
    • trimethylaminomethane
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol
    • Tri(hydroxymethyl)aminomethane
    • TRISMAT
    • amino-2-(hydroxymethyl)-1,3-propanediol, 2-
    • Trimethylolaminomethane
    • Tris (hydroxymethyl) aminoethane
    • Trisamine
    • 2-Amino-2-(hydroxymethyl)propane-1,3-diol
    • Tris buffer
    • Trisaminol
    • Trisamin
    • Trispuffer
    • Tutofusin tris
    • Tris-steril
    • 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
    • Tris Amino
    • Aminotrimethylolmethane
    • Aminotris(hydroxymethyl)methane
    • Tris (hydroxymethyl)aminomethane
    • tris hydroxymethyl aminomethane
    • Tox21_111645
    • NSC6365
    • 1,1,1-tris(hydroxymethyl)methanamine
    • Tox21_303167
    • TROMETAMOL (EP MONOGRAPH)
    • 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
    • tris (hydroxymethyl) methylamine
    • Triladyl
    • 2-(Hydroxymethyl)-2-amino-1,3-propanediol
    • tris-amine
    • Methylamine,1,1-tris(hydroxymethyl)-
    • 1,1,1-Tris(hydroxymethyl)-methylamine
    • NCGC00159412-02
    • Tris-hydroxymethyl-aminomethan
    • 2-amino-2-methylol-propane-1,3-diol
    • Trometamole
    • Tris(hydroxymethyl)methylamine
    • DTXSID2023723
    • Tromethamin
    • Tris-Amino
    • 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
    • Methylamine, 1,1,1-tris(hydroxymethyl)-
    • Tris(hydroxymethyly)amino methane
    • Tris-(hydroxymethyl)-aminomethane
    • 2-Amino-2-hydroxymethylpropanediol
    • NSC-65434
    • Trometamolum
    • THAM-E COMPONENT TROMETHAMINE
    • NCGC00159412-04
    • tris-(hydroxymethyl)methylamine
    • trishydroxymethylmethylamine
    • Tris(Hydroxymethyl)-Aminomethane
    • Tromethanmin
    • NCGC00159412-05
    • MLS000028643
    • AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
    • Tris (hydroxymethyl)aminoethane
    • tris(hydroxymethyl) aminomethane
    • 2-amino-2-(hydroxymethyl) propane-1,3-diol
    • propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
    • tris-(hydroxymethyl)-amino-methane
    • Tromethamolum
    • Methanamine, 1,1,1-tris(hydroxymethyl)-
    • Methanamine,1,1-tris(hydroxymethyl)-
    • [tris(hydroxymethyl)aminomethane]
    • Tris(hydroxymethyl)methanamine
    • HMS3885H09
    • tris (hydroxymethyl) aminomethane
    • 2-Amino-2-methylol-1,3-propanediol
    • Tox21_111645_1
    • Tris-hydroxymethylaminomethane
    • 1, 2-amino-2-(hydroxymethyl)-
    • 2-amino-2-[hydroxymethyl]-1,3-propandiol
    • Tris buffertris-hydroxymethyl-aminomethan
    • tris-hydroxymethyl-methylamine
    • 1,1,1-tris(hydroxymethyl)methylamine
    • trishydroxymethyl aminomethane
    • TROMETHAMINE COMPONENT OF THAM-E
    • Methanamine, 1, 1,1-tris(hydroxymethyl)-
    • tris(hydroxymethyl)amino methane
    • 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
    • Aminotri(hydroxymethyl)methane
    • MDL: MFCD00004679
    • インチ: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
    • InChIKey: LENZDBCJOHFCAS-UHFFFAOYSA-N
    • ほほえんだ: OCC(CO)(CO)N
    • BRN: 741883

計算された属性

  • せいみつぶんしりょう: 121.07400
  • どういたいしつりょう: 121.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 54
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.7
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -2.9

じっけんとくせい

  • 色と性状: 白色結晶または粉末
  • 密度みつど: 1,353 g/cm3
  • ゆうかいてん: 167-172 °C (lit.)
  • ふってん: 219-220 °C/10 mmHg(lit.)
  • フラッシュポイント: 219-220°C/10mm
  • 屈折率: 1.4170 (estimate)
  • PH値: 10.5-12.0(4 m in water, 25 °C)
  • ようかいど: H2O: 4 M at 20 °C, clear, colorless
  • すいようせい: 550G/L(25ºC)
  • あんていせい: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
  • PSA: 86.71000
  • LogP: -1.63890
  • マーカー: 9772
  • かんど: Hygroscopic
  • 酸性度係数(pKa): 8.1(at 25℃)
  • ようかいせい: エタノールと水に溶解し、酢酸エチル、ベンゼンに微溶解し、エーテル、四塩化炭素に不溶である。
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

Tris(hydroxymethyl)aminoethane セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: R 36/37/38:目、気道、皮膚を刺激する
  • セキュリティの説明: S26-S36-S37/39
  • 福カードFコード:3
  • RTECS番号:TY2900000
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • TSCA:Yes
  • ちょぞうじょうけん:20-25°C
  • セキュリティ用語:S26;S37/39
  • リスク用語:R36/37/38

Tris(hydroxymethyl)aminoethane 税関データ

  • 税関コード:29221980
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Tris(hydroxymethyl)aminoethane 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T822117-2.5kg
Tris(hydroxymethyl)aminomethane
77-86-1 ACS,≥99.8%
2.5kg
¥1,566.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M854496-2.5L
0.5M Tris-HCl
77-86-1 pH 6.8
2.5L
916.00 2021-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M854495-2.5L
1.5M Tris-HCl
77-86-1 pH 8.8
2.5L
810.00 2021-05-17
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0766510235- 100g
Tris(hydroxymethyl)aminoethane
77-86-1 99.5%
100g
¥ 105.9 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0766510223- 500g
Tris(hydroxymethyl)aminoethane
77-86-1 99.5%
500g
¥ 317.6 2021-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1024080083
Tris(hydroxymethyl)aminoethane
77-86-1 volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur
80G
1602.8 2021-05-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1024080080
Tris(hydroxymethyl)aminoethane
77-86-1 volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur
80G
1637.12 2021-05-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
93440-50G
Tris(hydroxymethyl)aminoethane
77-86-1 >99.5%
50g
¥5169.39 2024-12-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1347-1G
Tris Base
77-86-1
1g
¥1399.27 2025-01-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
T2550000
Tris(hydroxymethyl)aminoethane
77-86-1 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23

Tris(hydroxymethyl)aminoethane 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: Acetic acid Solvents: Acetone ,  Water ;  rt → 34 °C; 11 h, 34 °C; 34 °C → 20 °C; 0.5 - 1.5 h, 20 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

合成方法 2

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
2.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

合成方法 3

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
2.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

合成方法 4

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ;  25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
2.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
4.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

合成方法 5

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ;  25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
3.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
5.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

合成方法 6

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
5.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

合成方法 7

はんのうじょうけん
リファレンス
Process for synthesizing phosphonomycin monotrometamol salt
, China, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

合成方法 9

はんのうじょうけん
1.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

合成方法 12

はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

合成方法 13

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

合成方法 14

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Phosphorus trichloride ,  Hydrogen peroxide
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

合成方法 15

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ;  80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
6.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

合成方法 16

はんのうじょうけん
1.1 Reagents: Cumene hydroperoxide ,  Methanesulfonyl chloride Solvents: Methanol ;  2 h, 30 °C; 30 °C → 20 °C
1.2 Reagents: Triethylamine ;  30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane ,  Water ;  24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ;  0 °C
2.3 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ;  50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ;  30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ;  25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
5.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
7.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Tris(hydroxymethyl)aminoethane Raw materials

Tris(hydroxymethyl)aminoethane Preparation Products

Tris(hydroxymethyl)aminoethane サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:77-86-1)THAM
注文番号:A839250
在庫ステータス:in Stock
はかる:5kg/2.5kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:45
価格 ($):184.0/164.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:77-86-1)2-氨基-2-羟甲基-1,3-丙二醇/ Tris / 三羟甲基氨基甲烷 77-86-1
注文番号:LE3368876;LE18462;LE1796
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:43
価格 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:77-86-1)Tris(hydroxymethyl)aminomethane
注文番号:sfd18806
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Email:sales2@senfeida.com

Tris(hydroxymethyl)aminoethane スペクトログラム

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
推奨される供給者
Amadis Chemical Company Limited
(CAS:77-86-1)THAM
A839250
清らかである:99%/99%
はかる:5kg/2.5kg
価格 ($):184.0/164.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:77-86-1)2-氨基-2-羟甲基-1,3-丙二醇/ Tris / 三羟甲基氨基甲烷 77-86-1
LE3368876;LE18462;LE1796
清らかである:99%/99%/99%
はかる:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
価格 ($):問い合わせ/問い合わせ/問い合わせ
Email